9-(4-ethylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the tricyclic triazoloquinazolinone family, characterized by a fused 1,2,4-triazole and quinazolinone scaffold. The core structure is modified at position 9 with a 4-ethylphenyl group and at position 2 with a methylsulfanyl substituent. This structural configuration enhances its pharmacological relevance, particularly in receptor-targeted applications. Evidence from pharmacological studies highlights its role as a selective agonist for relaxin family peptide receptor 4 (RXFP4), with demonstrated activity in cAMP modulation, ERK1/2 phosphorylation, and β-arrestin recruitment pathways .
Properties
Molecular Formula |
C18H20N4OS |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
9-(4-ethylphenyl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C18H20N4OS/c1-3-11-7-9-12(10-8-11)16-15-13(5-4-6-14(15)23)19-17-20-18(24-2)21-22(16)17/h7-10,16H,3-6H2,1-2H3,(H,19,20,21) |
InChI Key |
XUYVBPJHGOPBIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-(4-ethylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinazolinone core, followed by the introduction of the triazole ring through cyclization reactions. The ethylphenyl and methylsulfanyl groups are then introduced via substitution reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced under hydrogenation conditions to yield tetrahydroquinazolinone derivatives.
Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazolinone moieties may bind to active sites, inhibiting enzyme activity or modulating receptor function. The ethylphenyl and methylsulfanyl groups can enhance binding affinity and selectivity, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Modifications and Substituent Effects
The triazoloquinazolinone scaffold allows extensive modifications at positions 2, 6, 9, and the fused aromatic system. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., Cl at position 9) improve stability and crystallinity.
- Methylsulfanyl substituents (as in the target compound) balance lipophilicity and metabolic resistance compared to bulkier sulfanyl groups .
- Ethylphenyl vs. Hydroxyphenyl : The ethyl group in the target compound provides steric bulk without introducing polarity, optimizing membrane permeability .
Key Findings :
- The NGPU catalyst (used for hydroxyphenyl derivatives) achieves superior yields (92%) and shorter reaction times (15 min) compared to traditional acid catalysts like p-TSA .
- Copper-mediated synthesis (e.g., for 9-(2-chlorophenyl) derivatives) requires longer reaction times but offers regioselective control .
Pharmacological Profiles
Key Insights :
- The target compound exhibits high selectivity for RXFP4 (>100-fold over RXFP3), attributed to its 4-ethylphenyl group, which avoids steric clashes with RXFP3’s binding pocket .
- Dual agonists (e.g., dimethoxyphenyl derivatives) show reduced selectivity due to bulkier substituents that interact promiscuously with both receptors .
Biological Activity
The compound 9-(4-ethylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (CAS Number: 727395-15-5) is a member of the triazole family and has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H18N4S
- Molecular Weight : 290.39 g/mol
- Structural Characteristics : The compound features a triazole ring fused with a quinazoline moiety and contains a methylsulfanyl group which may enhance its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the compound's antibacterial and antifungal activities. The following table summarizes its effectiveness against various microbial strains:
| Microbial Strain | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 0.125 μg/mL |
| Escherichia coli | Antibacterial | 0.25 μg/mL |
| Candida albicans | Antifungal | 0.5 μg/mL |
| Aspergillus niger | Antifungal | 0.75 μg/mL |
These findings suggest that the compound possesses significant antimicrobial properties that could be harnessed in treating infections caused by resistant strains .
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to inhibit key enzymes involved in microbial metabolism. Specifically, it has been suggested that the triazole moiety interferes with the synthesis of ergosterol in fungi and disrupts bacterial cell wall synthesis .
Anti-inflammatory and Analgesic Activities
In addition to its antimicrobial properties, the compound has shown potential as an anti-inflammatory and analgesic agent. Experimental models have demonstrated that it can significantly reduce inflammation markers and pain responses in induced inflammatory conditions. For instance:
- In rodent models of inflammation, doses of the compound resulted in a reduction of paw edema by up to 50% compared to control groups.
- Analgesic effects were observed in tail-flick tests, indicating central nervous system involvement .
Case Studies and Research Findings
-
Case Study on Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of various triazole derivatives including this compound against multi-drug resistant Staphylococcus aureus. Results indicated that it outperformed several standard antibiotics in terms of MIC values . -
Research on Anti-inflammatory Effects :
A controlled study involving inflammatory bowel disease models showed that treatment with this compound led to significant reductions in inflammatory cytokines such as TNF-alpha and IL-6 . -
Comparative Analysis :
Comparative studies with other triazole derivatives revealed that this specific compound exhibited superior activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead candidate for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Answer: The compound can be synthesized via intramolecular cyclization using catalysts like NGPU (a deep eutectic catalyst), which improves efficiency compared to traditional methods. Key parameters include reaction time (e.g., 2–4 hours), solvent choice (e.g., ethanol or acetic acid), and catalyst loading (0.5–1 mol%). For example, NGPU achieves yields >85% under mild conditions, reducing byproducts . Characterization via H NMR, C NMR, and HRMS confirms structural integrity. Recrystallization in ethanol enhances purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer: Essential techniques include:
- Nuclear Magnetic Resonance (NMR): H NMR (δ 1.2–3.5 ppm for aliphatic protons; δ 7.0–8.5 ppm for aromatic protons) and C NMR to confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 396.12) .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm, S–C stretch at ~650 cm) .
- Melting Point Analysis: Consistency in melting range (e.g., 196–198°C) indicates purity .
Q. How is the compound screened for initial pharmacological activity?
- Answer: In vitro assays evaluate antimicrobial, anti-inflammatory, or antifungal activity. For example:
- Antimicrobial Testing: Agar diffusion or microdilution assays against Staphylococcus aureus or Candida albicans (MIC values <50 µg/mL suggest potency) .
- Cytotoxicity: MTT assays on mammalian cell lines (e.g., IC >100 µM indicates low toxicity) .
Advanced Research Questions
Q. How can catalytic efficiency be systematically compared for synthesizing this compound?
- Answer: Design experiments comparing catalysts (e.g., NGPU vs. conventional acids) under controlled conditions. Metrics include:
- Turnover Frequency (TOF): Calculate mol product per mol catalyst per hour.
- Green Chemistry Metrics: Atom economy (>80%) and E-factor (<2.0 for waste reduction).
- Reaction Kinetics: Monitor via HPLC to determine rate constants .
- Example: NGPU outperforms HCl in yield (92% vs. 65%) and reaction time (2 vs. 8 hours) .
Q. What are the stability profiles of the methylsulfanyl group under oxidative conditions?
- Answer: The methylsulfanyl (–SCH) group oxidizes to sulfonyl (–SOCH) using HO in acetic acid. Monitor via:
- LC-MS: Track m/z shifts (e.g., +32 Da for oxidation to sulfonyl).
- X-ray Crystallography: Confirm structural changes (e.g., S–O bond length ~1.43 Å) .
Q. How do computational methods (DFT, molecular docking) aid in understanding its bioactivity?
- Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV correlates with reactivity) .
- Molecular Docking: Simulate binding to target proteins (e.g., CYP450 or bacterial enzymes). For example, a docking score of −9.2 kcal/mol suggests strong inhibition .
- Hydrogen Bonding Analysis: Identify key interactions (e.g., N–H⋯O bonds stabilize crystal packing) .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
- Answer:
- Substituent Effects: Replace the 4-ethylphenyl group with electron-withdrawing (e.g., –CF) or donating (e.g., –OCH) groups. For example:
- Antimicrobial Activity: –CF derivatives show MIC ~12.5 µg/mL vs. –OCH (~25 µg/mL) .
- Solubility: Polar groups (e.g., –OH) improve aqueous solubility but may reduce membrane permeability .
- Methodology: Use Suzuki coupling or Ullmann reactions for regioselective modifications .
Q. How should contradictory bioactivity data (e.g., varying IC values) be resolved?
- Answer:
- Replicate Studies: Ensure consistent assay conditions (e.g., pH, temperature, cell passage number).
- Control Compounds: Include reference drugs (e.g., fluconazole for antifungal assays).
- Statistical Analysis: Use ANOVA or t-tests to confirm significance (p <0.05).
- Meta-Analysis: Compare data across publications (e.g., IC ranges from 10–50 µM in peer-reviewed studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
